![molecular formula C15H21N B14198434 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- CAS No. 909397-02-0](/img/structure/B14198434.png)
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of a broader class of 3-azabicyclo[3.1.0]hexane derivatives, which are known for their biological activity and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including cyclopropanation reactions. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing these compounds . Another method involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable and efficient synthetic routes. For example, the gram-scale cyclopropanation reaction of maleimides with N-tosylhydrazones has been demonstrated to be effective for large-scale production . Additionally, the use of photochemical decomposition of CHF2-substituted pyrazolines offers a practical synthesis route with excellent functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclization, and various oxidizing and reducing agents for modifying the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of complex organic molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives have shown promise as antiviral, antibacterial, and anticancer agents.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicifadine: A nonnarcotic analgesic agent that shares a similar bicyclic structure.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic with a related structure.
Amitifadine: An antidepressant that acts as a reuptake inhibitor of multiple neurotransmitters.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is unique due to its specific substitution pattern, which can confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Propiedades
Número CAS |
909397-02-0 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
Clave InChI |
HMWNRGKKKSJVBR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



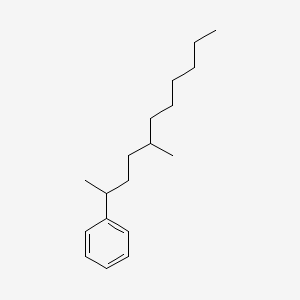
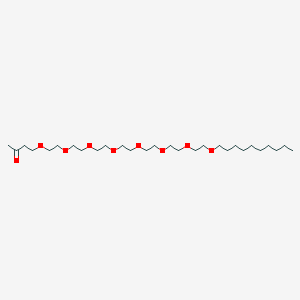
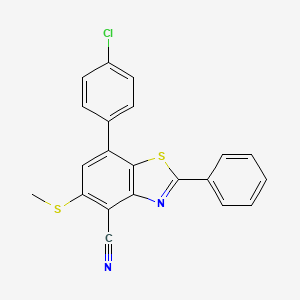
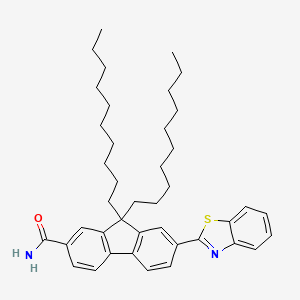

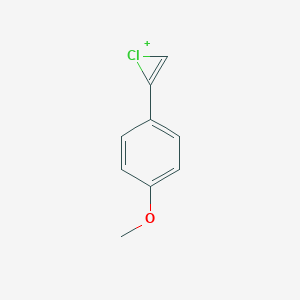


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
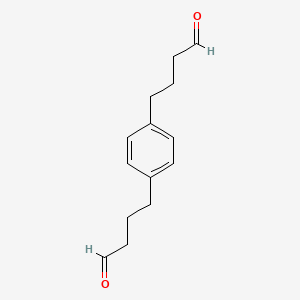
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
